molecular formula C9H9BrO2 B12358107 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans

3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans

Cat. No.: B12358107
M. Wt: 229.07 g/mol
InChI Key: IRKFPBGYQHADRB-IONNQARKSA-N
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Description

3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans is an organic compound belonging to the class of benzopyrans. Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring. This compound is characterized by the presence of a bromine atom at the 3rd position and a hydroxyl group at the 4th position of the dihydrobenzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH₂Cl₂) at room temperature . The reaction typically proceeds with the addition of bromine to the double bond, resulting in the formation of the desired bromo compound.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-4-ol.

    Substitution: Formation of 3-substituted-3,4-dihydro-2H-1-benzopyran-4-ol derivatives.

Scientific Research Applications

3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: Lacks the bromine atom and hydroxyl group.

    3-Bromo-3,4-dihydro-2H-1-benzopyran: Lacks the hydroxyl group.

    3,4-Dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom.

Uniqueness

3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(3S,4R)-3-bromo-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H9BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5H2/t7-,9+/m0/s1

InChI Key

IRKFPBGYQHADRB-IONNQARKSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C2O1)O)Br

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)Br

Origin of Product

United States

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